5-Bromo-2-hydrazinylpyridine dihydrochloride
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Overview
Description
5-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N3. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a hydrazinyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinylpyridine dihydrochloride typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form 2-hydrazinylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: 2-Hydrazinylpyridine.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Hydrazinylpyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group, leading to different chemical properties.
2-Bromo-6-hydrazinopyridine: The bromine and hydrazinyl groups are positioned differently, affecting its reactivity
Uniqueness: 5-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to the presence of both a bromine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H8BrCl2N3 |
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Molecular Weight |
260.94 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
WKSSIVGTHUQRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NN.Cl.Cl |
Origin of Product |
United States |
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